molecular formula C15H17NO B3067381 (1R,2R)-2-(Methylamino)-1,2-diphenylethanol CAS No. 1081548-91-5

(1R,2R)-2-(Methylamino)-1,2-diphenylethanol

Cat. No. B3067381
CAS RN: 1081548-91-5
M. Wt: 227.3 g/mol
InChI Key: BLDFSDCBQJUWFG-HUUCEWRRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,2R)-2-(Methylamino)-1,2-diphenylethanol, also known as (1R,2R)-2-Methylethanolamine, is a chiral secondary amine that has been widely used for various scientific research applications. It is an important building block for the synthesis of many pharmaceuticals, agrochemicals, and specialty chemicals. The (1R,2R)-2-Methylethanolamine is a useful reagent for the synthesis of a wide range of compounds, including peptides, heterocycles, and polymers. This compound has also been used in the synthesis of a variety of drugs, including anti-depressants, anti-anxiety drugs, anti-convulsants, and anti-psychotics.

Scientific Research Applications

Catalysis in Asymmetric Transfer Hydrogenation

(1R,2R)-2-(Methylamino)-1,2-diphenylethanol plays a significant role in catalysis, particularly in asymmetric transfer hydrogenation. For instance, it serves as an efficient catalyst when combined with ruthenium(II) in the hydrogenation of ketones, resulting in high yields and excellent enantioselectivity (Takehara et al., 1996).

Asymmetric Hydrogenation of Olefins

The compound is also instrumental in the asymmetric hydrogenation of olefins. Research has shown its effectiveness when used with rhodium complexes, leading to the selective production of (S)-amino acids (Onuma et al., 1980).

Chiral Solvating Agent for NMR Analysis

As a chiral solvating agent, this compound aids in the nuclear magnetic resonance (NMR) analysis of the enantiomeric purity of chiral carboxylic acids. It effectively differentiates diastereotopic resonances in 1H NMR, which is crucial for assessing the purity of chiral substances (Fulwood & Parker, 1994).

Synthesis of Chiral Compounds

This chemical is a key precursor in the synthesis of various chiral compounds. For example, it's used in the preparation of chiral syn- and anti-2-amino-1,2-diphenylethanols, which are important in stereoselective chemical processes (Lupattelli et al., 2003).

Molecular Structure Studies

This compound has been the subject of various molecular structure studies. These studies include spectroscopic investigations, revealing insights into its structural properties and potential applications in fields like material science and molecular engineering (Subashini et al., 2016).

properties

IUPAC Name

(1R,2R)-2-(methylamino)-1,2-diphenylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO/c1-16-14(12-8-4-2-5-9-12)15(17)13-10-6-3-7-11-13/h2-11,14-17H,1H3/t14-,15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLDFSDCBQJUWFG-HUUCEWRRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(C1=CC=CC=C1)C(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@H](C1=CC=CC=C1)[C@@H](C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1R,2R)-2-(Methylamino)-1,2-diphenylethanol
Reactant of Route 2
Reactant of Route 2
(1R,2R)-2-(Methylamino)-1,2-diphenylethanol
Reactant of Route 3
Reactant of Route 3
(1R,2R)-2-(Methylamino)-1,2-diphenylethanol
Reactant of Route 4
Reactant of Route 4
(1R,2R)-2-(Methylamino)-1,2-diphenylethanol
Reactant of Route 5
Reactant of Route 5
(1R,2R)-2-(Methylamino)-1,2-diphenylethanol
Reactant of Route 6
Reactant of Route 6
(1R,2R)-2-(Methylamino)-1,2-diphenylethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.